molecular formula C10H13BO3 B8541139 6-Methoxyindane-5-boronic Acid

6-Methoxyindane-5-boronic Acid

Cat. No. B8541139
M. Wt: 192.02 g/mol
InChI Key: BZWAHUDCSPMHJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxyindane-5-boronic Acid is a useful research compound. Its molecular formula is C10H13BO3 and its molecular weight is 192.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methoxyindane-5-boronic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxyindane-5-boronic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Methoxyindane-5-boronic Acid

Molecular Formula

C10H13BO3

Molecular Weight

192.02 g/mol

IUPAC Name

(6-methoxy-2,3-dihydro-1H-inden-5-yl)boronic acid

InChI

InChI=1S/C10H13BO3/c1-14-10-6-8-4-2-3-7(8)5-9(10)11(12)13/h5-6,12-13H,2-4H2,1H3

InChI Key

BZWAHUDCSPMHJC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(CCC2)C=C1OC)(O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1.06 g (4.69 mmol) of 5-bromo-6-methoxyindane in 10 mL of THF was cooled to −78° C. and treated in a dropwise manner with 2.90 mL (4.64 mmol) of 1.6 M n-BuLi in hexanes. The mixture was stirred for 1 hr and was treated with 1.90 mL (8.2 mmol) of triisopropyl borate. The reaction was allowed to warm slowly to 0° C. and was stirred at this temperature for 0.5 hr. The reaction was quenched by the careful addition of 12 mL of aq 1N HCl. The layers were separated and the aqueous layer extracted with EtOAc (3×50 mL). The combined organic layers were dried over Na2SO4, filtered, and concentrated in vacuo to afford 1.02 g. Flash chromatography (SiO2; 15% EtOAc in hexanes) gave 0.62 g (69%) of the title compound as a white solid. 1H NMR (DMSO-d6) δ 7.52 (s, 2H), 7.41 (s, 1H), 6.84 (s, 1H), 3.75 (s, 3H), 2.81 (t, J=7.3 Hz, 2H), 2.73 (t, J=7.3 Hz, 2H), 2.00-1.92 (m, 2H); IR (CHCl3) 3505 (br), 2945, 1612, 1570, 1487, 1465, 1417, 1297, 1252, 1161, 1129 cm−1; FDMS 192 (M+).
Name
5-bromo-6-methoxyindane
Quantity
1.06 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
69%

Synthesis routes and methods II

Procedure details

A dry 250 mL round bottom flask was charged with 6-bromo-2,3-dihydro-1H-inden-5-yl methyl ether (9.38 grams, 41.27 mmol) and placed under high vacuum for 18 hours. THF (51.6 mL) was added via syringe. The solution was homogeneous and clear. The reaction was cooled with a dry ice/acetone bath for 15 minutes, then n-BuLi was added semi-dropwise. A color change to pale yellow was observed. The reaction was stirred at −78° C. for 1 hour, followed by drop-wise addition of triethylborate (7.73 mL, 45.43 mmol). After continued stirring and cooling at −78° C. for 2 hours, the reaction was quenched with 10% aq. HCl (50 mL, 3M), the cooling bath was removed, and the reaction was allowed to warm to ambient temperature. The reaction was poured in water and extracted two times with ethyl acetate. The organics were combined, dried with MgSO4, filtered and concentrated to 8.0 grams of 6-methoxy-2,3-dihydro-1H-inden-5-ylboronic acid as a white, somewhat tacky, solid. The solid turned blue over 48 hours. The boronic acid was used without further purification.
Name
6-bromo-2,3-dihydro-1H-inden-5-yl methyl ether
Quantity
9.38 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.73 mL
Type
reactant
Reaction Step Three
Name
Quantity
51.6 mL
Type
solvent
Reaction Step Four

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